4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide
CAS No.: 2034399-40-9
Cat. No.: VC6859772
Molecular Formula: C18H17N5O3S
Molecular Weight: 383.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-40-9 |
|---|---|
| Molecular Formula | C18H17N5O3S |
| Molecular Weight | 383.43 |
| IUPAC Name | 4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17N5O3S/c19-11-13-1-7-16(8-2-13)27(24,25)23-14-3-5-15(6-4-14)26-18-17(12-20)21-9-10-22-18/h1-2,7-10,14-15,23H,3-6H2 |
| Standard InChI Key | NFYDWUUJKSBBQJ-SHTZXODSSA-N |
| SMILES | C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Introduction
Structural Characteristics
This compound is characterized by the following key structural components:
-
Sulfonamide Group: Known for its pharmacological versatility, including antibacterial and antiviral activities.
-
Cyano Group: Contributes to the compound's reactivity and ability to form hydrogen bonds.
-
Cyclohexyl Moiety: Aids in molecular stability and lipophilicity.
-
Pyrazinyl Ether: A heterocyclic structure that enhances biological interaction capabilities.
Molecular Formula
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), emphasizing its intricate chemical design.
Classification
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide can be categorized as:
-
Sulfonamide Compound: Due to the sulfonyl group attached to an amine.
-
Aromatic Compound: Owing to the benzene ring in its structure.
-
Heterocyclic Compound: Because of the pyrazine moiety.
Synthesis Process
The synthesis of this compound involves a multi-step process that ensures high yield and purity:
-
Formation of Pyrazinyl Intermediate:
-
Pyrazine reacts with a cyanating agent under controlled conditions to introduce the cyano group.
-
-
Cyclohexyl Functionalization:
-
The cyclohexyl ring undergoes oxidation and substitution reactions to introduce desired substituents.
-
-
Coupling Reaction:
-
The pyrazinyl intermediate is coupled with the functionalized cyclohexyl ring using a coupling reagent like a palladium catalyst.
-
-
Sulfonamide Formation:
-
The final step involves introducing the sulfonamide group through a reaction with benzenesulfonyl chloride in the presence of a base.
-
Reaction Scheme
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | Cyanation of Pyrazine | Cyanating Agent |
| 2 | Cyclohexyl Substitution | Oxidizing Agents |
| 3 | Coupling | Palladium Catalyst |
| 4 | Sulfonamide Formation | Benzenesulfonyl Chloride |
Biological Applications
The compound’s pharmacological potential stems from its structural features:
-
Antibacterial Activity:
-
The sulfonamide group is known for inhibiting bacterial enzymes involved in folate synthesis.
-
-
Antiviral Properties:
-
The aromatic and heterocyclic components enhance interactions with viral proteins.
-
-
Drug Development:
-
Its ability to interact with specific enzymes and receptors makes it a candidate for targeting cellular signaling pathways.
-
Stability and Storage
To ensure its efficacy during research and development, the compound must be stored under specific conditions:
-
Temperature: Stable at room temperature but should be refrigerated for long-term storage.
-
Light Sensitivity: Protect from light to prevent degradation.
-
Moisture Control: Store in a dry environment to maintain stability.
Research Findings
Preliminary studies highlight the following properties:
-
Pharmacokinetics:
-
High lipophilicity due to the cyclohexyl moiety aids in membrane permeability.
-
-
In Vitro Studies:
-
Demonstrates potential enzyme inhibition capabilities, particularly in signaling pathways related to inflammation and infection.
-
-
Safety Profile:
-
Requires further evaluation for cytotoxicity and genotoxicity against mammalian cells.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume